molecular formula C8H7NO5 B154656 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid CAS No. 479-30-1

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Cat. No. B154656
CAS RN: 479-30-1
M. Wt: 197.14 g/mol
InChI Key: LVJJEIJOKPHQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is a compound that can be associated with pyridine derivatives, which are often used as building blocks in the synthesis of various complex molecules. While the specific compound is not directly mentioned in the provided papers, related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid , 5'-methyl-2,2'-bipyridine-6-carboxylic acid , and methylated 6-hydroxypyridazine-3-carboxylic acid are discussed. These compounds are structurally similar and can provide insights into the chemical behavior and synthesis of 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid.

Synthesis Analysis

The synthesis of related compounds involves various strategies such as regioselective methoxylation, bromination, and nucleophilic substitution reactions . For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in tetrahydrofuran and dichloromethane, followed by bromination and hydrolysis . Similarly, the synthesis of 5'-methyl-2,2'-bipyridine-6-carboxylic acid starts from a brominated bipyridine building block, followed by functionalization to obtain various derivatives . These methods could potentially be adapted for the synthesis of 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of nitrogen in the ring, which can influence the electronic properties of the molecule. For example, in the case of methylated 6-hydroxypyridazine-3-carboxylic acids, the presence of methyl groups affects the tautomeric equilibrium between lactam and lactim forms, which in turn influences the molecule's intermolecular interactions and lipophilicity . The molecular structure of 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid would likely exhibit similar characteristics, with the hydroxy and carboxylic acid groups contributing to its reactivity and potential for hydrogen bonding.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including carboxylation, decarboxylation, and complexation with metals. For instance, 4-hydroxypyridine-2,6-dicarboxylic acid forms coordination polymers with Zn(II) salts , and 5,5'-methylenedisalicylic acid undergoes decarboxylation under hydrothermal conditions . These reactions are indicative of the reactivity of carboxylic acid groups on the pyridine ring, which could also apply to 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their functional groups. For example, the presence of hydroxyl and carboxylic acid groups can increase solubility in polar solvents and enable the formation of hydrogen bonds . The methyl groups can increase lipophilicity, as seen in the case of methylated 6-hydroxypyridazine-3-carboxylic acids . These properties are crucial for understanding the behavior of 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid in different environments and its potential applications.

Scientific Research Applications

Coordination Polymers and Network Structures 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid derivatives have been central in the formation of coordination polymers and network structures. These polymers and structures exhibit unique properties making them suitable for applications such as catalysis, gas storage, and separation. For instance, hydrothermal reactions of 4-Hydroxypyridine-2,6-dicarboxylic acid with lanthanides formed a series of coordination polymers with intricate network structures. These structures have been analyzed using elemental analysis, IR spectra, and X-ray crystal structure analysis. The photoluminescent properties of some of these polymers have also been studied, indicating their potential use in optoelectronic devices (Sun et al., 2009).

properties

IUPAC Name

5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-3-6(10)5(8(13)14)4(2-9-3)7(11)12/h2,10H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJJEIJOKPHQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331488
Record name Ichiba acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

CAS RN

479-30-1
Record name 5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ichiba acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ichiba acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICHIBA ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60H2Q57ICL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid
Reactant of Route 3
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid
Reactant of Route 4
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Citations

For This Compound
4
Citations
H Chih-heng, GY Kondrat'eva - Bulletin of the Academy of Sciences of the …, 1962 - Springer
The synthesis of 6-methyl-5-hydroxypyridine-3,4-dicarboxylic acid Page 1 I. 2. 3. 4. 5. LITERATURE CITED Ya. P. Stradyn', Polarography of Nitro Compounds [in Russian], Riga, 1961. …
Number of citations: 3 link.springer.com
JH Cho, KY Jung, Y Jung, MH Kim, H Ko… - European Journal of …, 2013 - Elsevier
Pyridoxalphosphate-6-azophenyl-2′,4′-disulfonate (7a, PPADS), a nonselective P2X receptor antagonist, was extensively modified to develop more stable, potent, and selective P2X …
Number of citations: 20 www.sciencedirect.com
KK Rajbongshi, B Dam, BK Patel - N-Heterocycles: Synthesis and …, 2022 - Springer
Since their inception, heterocyclic compounds are the pillar of medicinal chemistry research. Out of all the heterocyclic moiety pyridines, dihydropyridines, and piperidines possess …
Number of citations: 1 link.springer.com
J Brinkhorst - 2008 - collectionscanada.gc.ca
Hydrocarbon autoxidation, a free radical chain reaction, is one of the most important chemical processes, and is ubiquitous in biological systems and industry. While it is vital to …
Number of citations: 4 www.collectionscanada.gc.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.